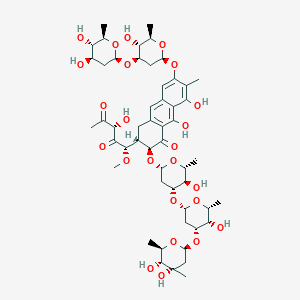
Mithramycin DK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mithramycin DK is an oligosaccharide.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Enhanced Antitumor Properties : Mithramycin analogues have been developed with significant antitumor activity and reduced toxicity, making them promising agents for cancer therapy. The novel derivative, demycarosyl-3D-β-d-digitoxosylmithramycin SK, shows high antitumor activity with less toxicity than the parent compound (Núñez et al., 2012).
New Derivatives with Antitumor Potential : A study generated new mithramycin derivatives through glycosylation pattern alteration, offering different sugar substitutions, which showed antitumor activity against various tumor cell lines (Pérez et al., 2008).
Neuroprotective Effects
- Neuronal Apoptosis Inhibition : Mithramycin A has been shown to be a potent inhibitor of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons, suggesting potential neuroprotective applications (Chatterjee et al., 2001).
Biosynthesis Insights
Biosynthesis of Sugar Moieties : Research has revealed the involvement of specific genes in the biosynthesis of sugar moieties of mithramycin, enhancing understanding of its production process (González et al., 2001).
Chemical Diversity and Therapeutic Window : The combinatorial biosynthesis and biocatalysis of mithramycin have expanded its chemical diversity, leading to analogues with improved antitumor activity and less toxicity. Demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (EC-8042) is one such analogue under preclinical testing (Méndez et al., 2015).
Mechanism of Action
Inhibition of EWS-FLI1 Transcription Factor : Second-generation mithramycin analogues have been identified, targeting the EWS-FLI1 transcription factor for Ewing sarcoma more effectively and with reduced toxicity compared to mithramycin (Osgood et al., 2016).
Mithramycin-Loaded Nanoparticles for Pancreatic Carcinoma : Mithramycin-loaded nanoparticles have shown potent antitumor efficacy against pancreatic carcinoma, offering a novel formulation with improved therapeutic outcomes (Liu et al., 2017).
Hematologic Applications
- Induction of Fetal Hemoglobin : Mithramycin has been reported to induce gamma-globin mRNA accumulation and fetal hemoglobin production in erythroid cells, suggesting potential therapeutic benefits for beta-thalassemia and sickle cell anemia (Fibach et al., 2003).
Eigenschaften
Molekularformel |
C52H74O24 |
|---|---|
Molekulargewicht |
1083.1 g/mol |
IUPAC-Name |
(1S,3S)-1-[(2S,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-3-hydroxy-1-methoxypentane-2,4-dione |
InChI |
InChI=1S/C52H74O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,20-24,27-28,30-37,41-45,49-51,54-61,64-65H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1 |
InChI-Schlüssel |
GXBYLUZTDNFHPE-HBTOKZPTSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



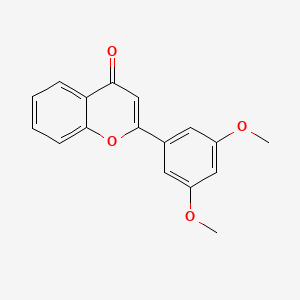
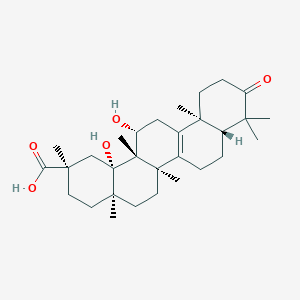
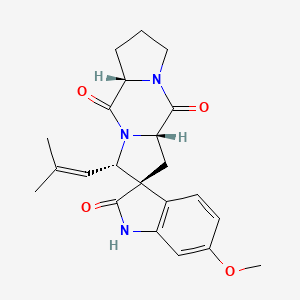
![4-(2,18,18,21,21-Pentamethyl-2,14-diazapentacyclo[13.8.0.03,12.04,9.017,22]tricosa-1(15),3(12),4,6,8,10,13,16,22-nonaen-13-yl)benzoic acid](/img/structure/B1248626.png)
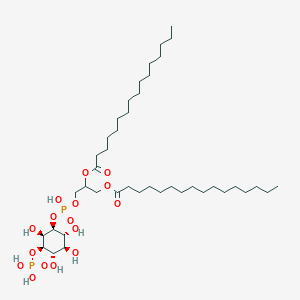
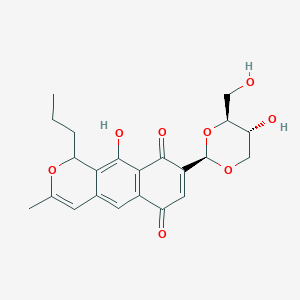

![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid](/img/structure/B1248632.png)
![3h-Imidazo[4,5-b]pyridine,7-(2-phenylethynyl)-](/img/structure/B1248634.png)
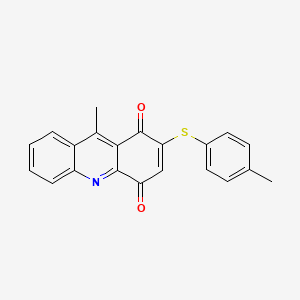

![2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one](/img/structure/B1248640.png)

![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)